Guanosine 5'-diphosphate

GPCR signaling G-protein Pharmacology

Guanosine 5'-diphosphate (GDP, CAS 146-91-8) is the definitive nucleotide for studying the inactive GDP-bound state of G-proteins in GPCR signaling—it cannot be functionally substituted by GTP or GMP without compromising physiological relevance. Essential for [35S]GTPγS binding assays, tubulin polymerization studies, and nucleoside-diphosphate kinase (NDK) kinetic characterization. Identified as a specific iron mobilizer inhibiting the hepcidin-ferroportin interaction, making it a valuable chemical probe for anemia of inflammation research. Procure this high-purity GDP to ensure assay fidelity, accurate G-protein activation/deactivation assessment, and reproducible mechanistic data.

Molecular Formula C12H9N
Molecular Weight 167.21 g/mol
CAS No. 105184-46-1
Cat. No. B024718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine 5'-diphosphate
CAS105184-46-1
Molecular FormulaC12H9N
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2
InChIInChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H
InChIKeyUJOBWOGCFQCDNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)
In water, 1.80 mg/L at 25 °C
In water, 1.20 mg/L at 20 °C
1 gram dissolves in 3 mL quinoline, 6 mL pyridine, 9 mL acetone, 2 mL acetone at 50 °C, 35 mL ether, 120 mL benzene, 135 mL absolute alcohol;  slightly soluble in petroleum ether, chlorinated hydrocarbons, acetic acid;  dissolves in concentrated sulfuric acid without decomposition
Slightly soluble in pyrimidine, carbon disulfide;  soluble in hot chloroform, toluene

Structure & Identifiers


Interactive Chemical Structure Model





Guanosine 5'-diphosphate (GDP) for Research: A Verified Nucleotide for G-Protein and Cellular Studies


Guanosine 5'-diphosphate (GDP, CAS 146-91-8) is a purine nucleoside diphosphate with the molecular formula C10H15N5O11P2 and a molecular weight of 443.20 g/mol . It is a fundamental intracellular nucleotide that serves as a key regulatory molecule and a product of guanosine triphosphate (GTP) dephosphorylation by GTPases . GDP is an essential component in numerous biological processes, including G-protein coupled receptor (GPCR) signaling, where the exchange of bound GDP for GTP acts as a molecular switch . Its defined role as a signaling intermediate and substrate makes it indispensable for a wide range of in vitro biochemical and cell-based assays.

Why Guanosine 5'-diphosphate Cannot Be Replaced by Other Guanine Nucleotides Like GTP or GMP


While guanosine triphosphate (GTP) and guanosine monophosphate (GMP) are related guanine nucleotides, their distinct phosphate chain lengths confer vastly different biochemical properties and biological functions. GDP is not simply a precursor or metabolite but a specific signaling and substrate molecule. For example, GTP functions primarily as an energy source and an allosteric activator, whereas GDP is the product of GTPase activity and often acts as a negative regulator. In G-protein signaling, it is the specific GDP-bound state that maintains the protein in an inactive conformation, and the exchange of GDP for GTP is the critical activation step [1]. Furthermore, enzyme specificity is high; nucleoside-diphosphate kinases (NDKs) exhibit distinct kinetic parameters for GDP versus GTP or GMP, and the binding affinities for various target proteins are nucleotide-specific [2]. Substituting GDP with GTP or GMP in a controlled experiment would therefore not recapitulate the correct physiological conditions and would lead to erroneous functional interpretations.

Guanosine 5'-diphosphate: Quantitative Differentiation from GTP and GMP in Key Research Assays


GDP Displays Distinct Functional Potency and Efficacy Compared to GTP and GMP in GPCR Signaling

In a study of receptor-mediated G-protein activation, the maximal efficacy (Emax) and potency (pEC50) of GDP were quantified and found to be significantly different from those of GTP and GMP. GDP exhibited a distinct activation profile, highlighting its unique role as a G-protein modulator rather than a generic guanine nucleotide [1].

GPCR signaling G-protein Pharmacology

GDP is a Selective Inhibitor of NMDA Receptor Binding with Intermediate Potency

In radioligand binding studies on the N-methyl-D-aspartate (NMDA) receptor, GDP demonstrated selective and potent inhibition of L-[3H]glutamate binding. Its inhibitory effect was comparable to GTP and significantly more potent than GMP, cyclic GMP, and guanosine, indicating a specific structure-activity relationship [1].

Neuroscience NMDA receptor Binding assay

GDP is a Substrate with Superior Kinetics for Nucleoside-Diphosphate Kinase (NDK)

Human nucleoside-diphosphate kinase (NDK) exhibits a clear substrate preference, with second-order rate constants highest for guanine nucleotides compared to adenine and cytosine nucleotides. This kinetic advantage confirms GDP as the optimal NDP substrate for this critical enzyme, a role not shared by its monophosphate (GMP) or triphosphate (GTP) counterparts [1].

Enzymology Nucleotide metabolism Kinase assay

GDP Incorporates into Microtubules via a Unique GTP-Independent Pathway

Contrary to the classical model where GDP is only produced by GTP hydrolysis, a significant fraction of GDP can be incorporated directly into microtubules during polymerization. This GTP-independent pathway is a unique property of GDP, distinguishing it from GTP and demonstrating an alternative assembly mechanism [1].

Cytoskeleton Tubulin polymerization Microtubule dynamics

Targeted Applications of Guanosine 5'-diphosphate: Where Verified Differentiation Drives Value


G-Protein Coupled Receptor (GPCR) Signaling and Functional Assays

GDP is the essential nucleotide for studying the inactive, GDP-bound state of G-proteins. Its use is critical in assays such as [35S]GTPγS binding, where it serves as the baseline nucleotide to measure receptor-stimulated nucleotide exchange . Its distinct functional profile compared to GTP and GMP ensures accurate assessment of GPCR activation and deactivation mechanisms [1].

Microtubule Dynamics and Cytoskeletal Research

For experiments on tubulin polymerization and microtubule stability, GDP is not merely a hydrolysis product but a direct participant in the assembly process [2]. Its unique ability to incorporate into microtubules without prior GTP hydrolysis provides a powerful tool for dissecting the mechanics of microtubule elongation and dynamic instability .

Nucleotide Metabolism and Enzymology Studies

As the kinetically preferred substrate for human nucleoside-diphosphate kinase (NDK) [3], GDP is indispensable for characterizing the activity of this essential enzyme. Its use ensures optimal assay conditions, leading to more reliable kinetic data and a clearer understanding of cellular nucleotide homeostasis.

Investigating Anemia of Inflammation (AI) Mechanisms

GDP has been identified as a potential iron mobilizer that inhibits the hepcidin-ferroportin interaction, a key pathway in anemia of inflammation [4]. This specific bioactivity, which is not shared by GTP or GMP, makes GDP a valuable chemical probe for pre-clinical research into iron metabolism disorders.

Technical Documentation Hub

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36 linked technical documents
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